molecular formula C8H6BrN B1283678 2-Bromo-3-methylbenzonitrile CAS No. 263159-64-4

2-Bromo-3-methylbenzonitrile

Cat. No. B1283678
M. Wt: 196.04 g/mol
InChI Key: RNHZLKDKPMISMY-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzonitrile is a chemical compound that is part of the broader class of bromobenzonitriles. These compounds are characterized by a bromine atom and a nitrile group attached to a benzene ring. The specific structure and substituents on the benzene ring can significantly influence the chemical and physical properties of these compounds, as well as their potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of substituted bromobenzonitriles, including 2-Bromo-3-methylbenzonitrile, can be achieved through various methods. One approach involves the palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection/cyclization to produce substituted 3-aminoindazoles from 2-bromobenzonitriles . Another method utilizes a CuBr-catalyzed coupling/condensation cascade process with hydrazine carboxylic esters or N'-arylbenzohydrazides to assemble substituted 3-aminoindazoles . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a scalable synthesis method for producing 2-bromo-3-fluorobenzonitrile, which may be adapted for related compounds .

Molecular Structure Analysis

The molecular structure of bromobenzonitriles is crucial for their reactivity and properties. For instance, the structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen interactions within the crystal lattice . Similarly, spectroscopic and theoretical studies have been conducted on 4-Bromo-3-methylbenzonitrile to understand its electronic structure and vibrational properties .

Chemical Reactions Analysis

Bromobenzonitriles can undergo various chemical reactions, which are essential for their application in the synthesis of complex molecules. For example, the synthesis of a precursor for PET radioligand [18F]SP203 involved a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . The reactivity of bromobenzonitriles under different conditions, such as denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions, has also been studied, indicating their potential for biotransformation and degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzonitriles are influenced by their molecular structure. Spectroscopic techniques, such as FT-IR and FT-Raman, have been employed to study these properties in compounds like 5-Bromo-2-methoxybenzonitrile, revealing insights into their bond lengths, angles, and potential for second harmonic generation, which is indicative of non-linear optical properties . The synthesis of 5-Bromo-2-isobutoxybenzonitrile, a key intermediate of Febuxostat, showcases the practical aspects of these compounds, including their industrial applicability and the feasibility of their synthesis under mild conditions . Additionally, the selective ortho-bromination of aniline to produce various bromobenzene derivatives, including 2-bromobenzonitrile, highlights the versatility of these compounds in synthetic chemistry .

Scientific Research Applications

Spectroscopic Investigations

A study by Shajikumar and Raman (2018) explored the electronic structure, vibrational properties, and other characteristics of a similar compound, 4-Bromo-3-methylbenzonitrile, using Density Functional Theory (DFT) and spectroscopic methods. This research highlights the potential use of such compounds in understanding molecular properties and interactions (Shajikumar & Raman, 2018).

Synthesis Methods

Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the potential of halodeboronation in the synthesis of similar compounds. This study illustrates the methodologies for creating derivatives of 2-Bromo-3-methylbenzonitrile and their applications in chemical synthesis (Szumigala et al., 2004).

Nucleophilic Fluorination

Guo et al. (2008) investigated the reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution, using a microwave system. This study can provide insights into the chemical reactions and applications of 2-Bromo-3-methylbenzonitrile derivatives in nucleophilic fluorination processes (Guo et al., 2008).

Herbicide Resistance

Research by Stalker et al. (1988) focused on the use of a gene encoding a specific nitrilase that converts bromoxynil (a related compound) to its primary metabolite. This gene, when expressed in plants, conferred resistance to bromoxynil, indicating potential applications in developing herbicide-resistant crops (Stalker et al., 1988).

Thermochemistry

Zaitseva et al. (2015) studied the thermochemical properties of methylbenzonitriles, including 2-methylbenzonitrile. Understanding the thermochemical behavior of these compounds can provide valuable information for their application in various scientific and industrial processes (Zaitseva et al., 2015).

properties

IUPAC Name

2-bromo-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHZLKDKPMISMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573054
Record name 2-Bromo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylbenzonitrile

CAS RN

263159-64-4
Record name 2-Bromo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-methylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Roy, S Mom, D Lucas, H Cattey… - … A European Journal, 2011 - Wiley Online Library
… Finally, the reactivity of 2-bromo-3-methylbenzonitrile was examined (Table 10). Due to the presence of a nitrile substituent on the aromatic ring, the oxidative addition to palladium was …
NE Bodé, JP Tassone, MJ Ferguson… - Organometallics, 2021 - ACS Publications
… with an analogous carbamate electrophile and also in combination with the alternative ortho-hindered electrophiles 2,6-diisopropylbromobenzene and 2-bromo-3-methylbenzonitrile. In …
Number of citations: 1 pubs.acs.org
L Sebo, B Schweizer, F Diederich - Helvetica Chimica Acta, 2000 - Wiley Online Library
A series of potential cleft‐type receptors for dicarboxylate substrates were prepared by attachment of two phenylamidinium ions to either naphthalene or 1,1′‐binaphthalene scaffolds. …
Number of citations: 61 onlinelibrary.wiley.com
J DELHOMEL, RF WALCZAK, ZF MAJD, EF PIHAN… - ic.gc.ca
The present invention provides novel compounds of formula (I) that are modulators of RORgamma. These compounds, and pharmaceutical compositions comprising the same, are …
Number of citations: 2 www.ic.gc.ca
E Dubost, R Magnelli, T Cailly, R Legay, F Fabis… - Tetrahedron, 2010 - Elsevier
Substituted phenanthridin-6(5H)-ones were obtained in a two-step procedure involving a Suzuki cross-coupling reaction followed by a KOH-mediated anionic ring closure. The …
Number of citations: 42 www.sciencedirect.com
D Roy - 2012 - theses.hal.science
Au cours de ce travail de thèse, nous nous sommes intéressés à l'arylation directe d'hétéroaromatiques par des halogénures d'aryle catalysée par des complexes du palladium. …
Number of citations: 6 theses.hal.science

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